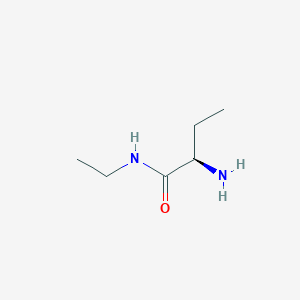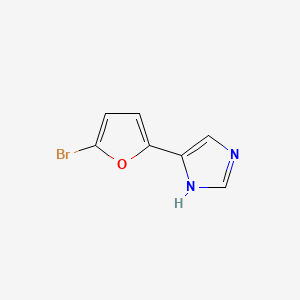
3-(2-(1-(Chloromethyl)cyclopropyl)ethyl)thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-(1-(Chloromethyl)cyclopropyl)ethyl)thiophene is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound features a chloromethyl group attached to a cyclopropyl ring, which is further connected to an ethyl chain and a thiophene ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(1-(Chloromethyl)cyclopropyl)ethyl)thiophene can be achieved through various synthetic routes. One common method involves the cyclopropanation of an appropriate alkene followed by chloromethylation and subsequent thiophene ring formation. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and chloromethylating agents like chloromethyl methyl ether.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclopropanation reactions using catalysts to improve yield and efficiency. The chloromethylation step can be optimized using continuous flow reactors to ensure consistent product quality. The final thiophene ring formation can be achieved through established heterocyclization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-(1-(Chloromethyl)cyclopropyl)ethyl)thiophene undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloromethyl group.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: 3-(2-(1-Methylcyclopropyl)ethyl)thiophene.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(2-(1-(Chloromethyl)cyclopropyl)ethyl)thiophene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Wirkmechanismus
The mechanism of action of 3-(2-(1-(Chloromethyl)cyclopropyl)ethyl)thiophene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the chloromethyl group allows for covalent binding to nucleophilic sites in proteins, potentially altering their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2-(1-Methylcyclopropyl)ethyl)thiophene: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
3-(2-(1-(Bromomethyl)cyclopropyl)ethyl)thiophene: Similar structure but with a bromomethyl group, which may exhibit different reactivity and biological activity.
3-(2-(1-(Hydroxymethyl)cyclopropyl)ethyl)thiophene: Contains a hydroxymethyl group, which can form hydrogen bonds and may have different solubility properties.
Uniqueness
3-(2-(1-(Chloromethyl)cyclopropyl)ethyl)thiophene is unique due to the presence of the chloromethyl group, which provides a site for further functionalization through nucleophilic substitution. This feature makes it a versatile intermediate in organic synthesis and a valuable compound for developing new materials and pharmaceuticals.
Eigenschaften
Molekularformel |
C10H13ClS |
|---|---|
Molekulargewicht |
200.73 g/mol |
IUPAC-Name |
3-[2-[1-(chloromethyl)cyclopropyl]ethyl]thiophene |
InChI |
InChI=1S/C10H13ClS/c11-8-10(4-5-10)3-1-9-2-6-12-7-9/h2,6-7H,1,3-5,8H2 |
InChI-Schlüssel |
BQUJLUOUDIUPIY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(CCC2=CSC=C2)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![methyl(3R)-3-{[(tert-butoxy)carbonyl]amino}-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-carboxylate](/img/structure/B13568169.png)
![2-[2-(Tert-butoxy)-2-oxoethyl]benzoicacid](/img/structure/B13568172.png)







![2-{1-[(Benzyloxy)carbonyl]piperidin-3-yl}cyclopropane-1-carboxylic acid](/img/structure/B13568225.png)

